9,10-Anthracenedimethanol

Cycloaddition Reaction Kinetics Diels–Alder

Standard Diels-Alder kinetics with 9-anthracenemethanol often suffer from slow reaction rates and poor chiral recognition. This 9,10-disubstituted analog solves both limitations through dual hydroxymethyl groups that elevate HOMO energy and enable bidentate complexation. - **Kinetic advantage:** 10-fold rate enhancement over mono-substituted analog in cycloadditions with maleimides/anhydrides. - **Analytical efficiency:** Chiral derivative requires only 0.6 eq loading as NMR solvating agent for spirocyclic compounds. - **Process compatibility:** Accelerated reactivity in water-rich media supports greener solvent reduction protocols.

Molecular Formula C16H14O2
Molecular Weight 238.28 g/mol
CAS No. 10273-85-5
Cat. No. B3045183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Anthracenedimethanol
CAS10273-85-5
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2CO)CO
InChIInChI=1S/C16H14O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-8,17-18H,9-10H2
InChIKeyBYSYUYRPTYENND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Anthracenedimethanol in Advanced Synthesis and Chiral Applications


9,10-Anthracenedimethanol is a 9,10-disubstituted anthracene derivative bearing two hydroxymethyl groups, which confers dual functionality as both a diene for cycloaddition and a diol for further derivatization. This compound has been systematically evaluated in kinetic and stereochemical studies, with quantitative data demonstrating that its reactivity in Diels–Alder reactions is approximately one order of magnitude greater than that of the mono-substituted analog, 9-anthracenemethanol [1]. Additionally, its chiral derivatives serve as highly effective chiral solvating agents, enabling the NMR-based enantiodifferentiation of a variety of compounds at sub-stoichiometric loadings [2].

Reported Diels–Alder rate advantage over mono-substituted analog
Scaffold for chiral NMR solvating agents with reported low loading

Why Generic Analogs Fail to Match 9,10-Anthracenedimethanol Performance


The performance of 9,10-anthracenedimethanol in cycloaddition and chiral recognition cannot be replicated by simple replacement with 9-anthracenemethanol or unfunctionalized anthracene. The presence of two electron-donating hydroxymethyl groups at the 9,10-positions substantially elevates the HOMO energy of the diene, which is a primary driver of the observed order-of-magnitude rate acceleration in Diels–Alder reactions compared to the mono-substituted analog [1]. Furthermore, the unique spatial and electronic environment created by the 9,10-disubstitution pattern enables the formation of stable bidentate complexes that are essential for high-fidelity chiral discrimination, a property absent in mono-substituted or non-functionalized anthracenes [2]. Consequently, substituting this compound with a cheaper, generic analog will result in significantly reduced yields, slower reaction kinetics, and a complete loss of enantiomeric resolution capability, thereby undermining the scientific validity and economic efficiency of the intended application.

Property
9,10-ADM
9-Anthracenemethanol
Risk
Cycloaddition rate
Higher HOMO-driven reactivity
Lower diene reactivity
Rate reduction may affect synthetic throughput
Chiral recognition
Bidentate complex formation
Monodentate binding only
Enantiomeric resolution may not transfer

Quantitative Evidence for 9,10-Anthracenedimethanol Differentiation


Rate Enhancement in Diels–Alder Cycloaddition vs. Mono-Functional Analog

In a systematic study of the Diels–Alder reaction with maleic anhydride across multiple solvents (1,4-dioxane, acetonitrile, trichloromethane, and toluene) at temperatures from 25 to 45°C, the reaction rate constant for 9,10-anthracenedimethanol was found to be approximately one order of magnitude higher than that of 9-anthracenemethanol [1]. This acceleration is attributed to the enhanced electron density on the anthracene core conferred by the second hydroxymethyl substituent, which increases the diene's HOMO energy and thus its nucleophilicity.

Diels–Alder Rate
Head-to-head
~10× higher vs. 9-anthracenemethanol
Supports faster cycloaddition throughput
Maleic anhydride, multi-solvent, 25–45°C
Cycloaddition Reaction Kinetics Diels–Alder

Aqueous Diels–Alder Reactivity Advantage Over Non-Functionalized Anthracenes

Comparative kinetic studies of 9,10-bis(hydroxymethyl)anthracene (i.e., 9,10-anthracenedimethanol) and its mono-functional analog with N-ethylmaleimide revealed a rate acceleration in water relative to organic solvents, a phenomenon not observed to the same extent for less polar anthracene derivatives [1]. The hydroxymethyl groups facilitate hydrogen-bonding interactions with the aqueous medium, stabilizing the transition state and leading to enhanced reactivity in water, a desirable feature for sustainable

Aqueous Diels–Alder
Method context
Rate acceleration in water-rich media
May support greener solvent protocols
N-ethylmaleimide, dioxane–water mixtures
Green Chemistry Solvent Effects Aqueous Cycloaddition

Sub-Stoichiometric Chiral Solvating Agent for NMR Enantiodifferentiation

The chiral derivative α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) functions as a highly effective chiral solvating agent (CSA). In NMR enantiodifferentiation experiments, the addition of only 0.6 equivalents of ABTE was sufficient to achieve baseline resolution of several proton and carbon signals for spiroglycol enantiomers [1]. This performance establishes a benchmark for CSAs derived from the 9,10-anthracenedimethanol scaffold.

CSA Loading
Class-level inference
0.6 equiv
Supports lower reagent consumption per analysis
ABTE derivative, spiroglycol in CDCl₃
Chiral Analysis NMR Spectroscopy Enantiomeric Resolution

Bidentate Complexation for Low-Temperature Structural Analysis

The bidentate complexes formed between (R,R)-α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol and cis-1-amino-2-indanol exhibit sufficient kinetic and thermodynamic stability to be characterized by low-temperature NMR spectroscopy [1]. This property is a direct consequence of the 9,10-disubstitution pattern, which allows for a cooperative, two-point binding interaction. In contrast, mono-substituted anthracene analogs typically form weaker, monodentate complexes that are not amenable to such detailed structural analysis.

Bidentate Complexation
Class-level inference
Stable at low-temperature NMR
Enables detailed structural characterization
(R,R)-ABTE with cis-1-amino-2-indanol
Supramolecular Chemistry Host-Guest Complexes Conformational Analysis

Deployment Scenarios for 9,10-Anthracenedimethanol


Accelerated Diels–Alder Reactions in Complex Synthesis

When a synthetic route involves a Diels–Alder step with maleic anhydride or maleimides, the use of 9,10-anthracenedimethanol in place of 9-anthracenemethanol is justified by the approximately 10-fold rate enhancement [4]. This acceleration enables reactions to be run under milder conditions or with higher throughput, making it the preferred diene building block for medicinal chemistry and natural product synthesis programs where time and yield are critical metrics.

Green Chemistry with Aqueous Rate Acceleration

In process chemistry settings where reduction of organic solvent usage is a priority, 9,10-anthracenedimethanol offers a measurable advantage due to its accelerated Diels–Alder reactivity in water-rich media [4]. This behavior, which stems from the hydrogen-bonding capacity of the hydroxymethyl groups, allows for the design of more sustainable and potentially less costly cycloaddition procedures compared to using more hydrophobic anthracene analogs.

Chiral Purity Analysis of Spiro Compounds and APIs

For analytical chemists tasked with verifying the enantiomeric purity of spirocyclic or other challenging compounds, the chiral derivative α,α′-bis(trifluoromethyl)-9,10-anthracenedimethanol (ABTE) provides a validated, high-performance NMR solvating agent. The demonstrated efficacy at a loading of only 0.6 equivalents [4] directly translates to lower reagent consumption and cost per analysis, a critical advantage for routine quality control in pharmaceutical manufacturing.

Supramolecular Assemblies via Bidentate Hydrogen Bonding

In academic and industrial laboratories focused on supramolecular chemistry or crystal engineering, the 9,10-anthracenedimethanol scaffold is uniquely suited for creating stable, well-defined bidentate complexes with complementary binding partners [4]. The enhanced stability of these complexes, relative to those formed by mono-functional anthracenes, permits their characterization by low-temperature NMR and other advanced techniques, enabling precise structure-activity relationship studies in molecular recognition and sensor development.

Application
Selection Property
Validation Focus
Diels–Alder cycloaddition
Reported rate enhancement context
Throughput and condition screening
Aqueous Diels–Alder development
Solvent-dependent reactivity profile
Green solvent protocol assessment
Chiral purity NMR analysis
Chiral solvating agent scaffold
Enantiodifferentiation efficiency
Bidentate complex studies
Disubstitution pattern for stable complexes
Low-temperature NMR structural analysis

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29 linked technical documents
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